molecular formula C12H16ClFN2O2S B10888471 1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine

1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine

Cat. No.: B10888471
M. Wt: 306.78 g/mol
InChI Key: TURXGOPHHRXYHH-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine is a chemical compound with the molecular formula C12H16ClFN2O2S It is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-fluorobenzyl group and a methylsulfonyl group

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine in the presence of a base, followed by the introduction of the methylsulfonyl group through sulfonylation reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of specific catalysts.

Chemical Reactions Analysis

1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine can be compared with other similar compounds, such as:

    1-(2-Chloro-6-fluorobenzyl)piperazine: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.

    1-(2-Chloro-6-fluorobenzyl)-4-(methylthio)piperazine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16ClFN2O2S

Molecular Weight

306.78 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-methylsulfonylpiperazine

InChI

InChI=1S/C12H16ClFN2O2S/c1-19(17,18)16-7-5-15(6-8-16)9-10-11(13)3-2-4-12(10)14/h2-4H,5-9H2,1H3

InChI Key

TURXGOPHHRXYHH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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